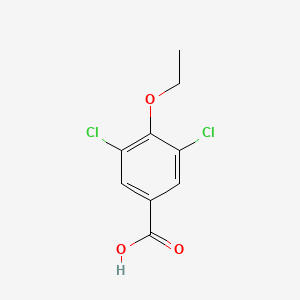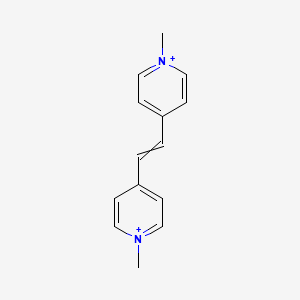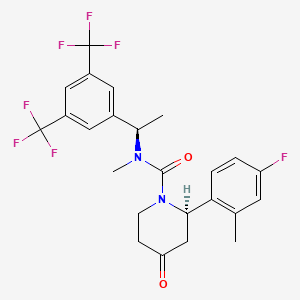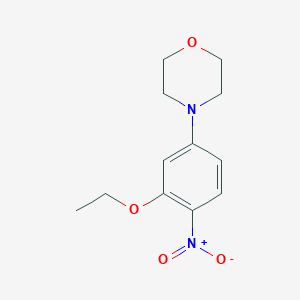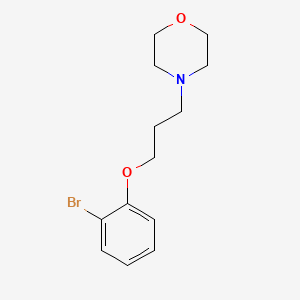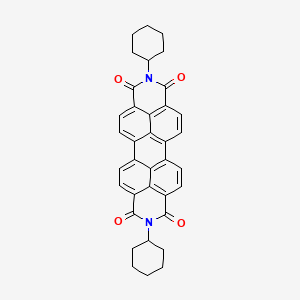
2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
Descripción general
Descripción
The compound “2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone” is an organic compound with the molecular formula C36H30N2O4 . It has a molecular weight of 554.63 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, catalytic methods for the synthesis of previously unknown 2,9-disubstituted 3bR*,7aR*,10bR*,14aR*-cis-14c,14d-perhydro-2,3a,7b,9,10a,14b-hexaazadibenzotetracenes have been developed . The structures were established by 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, MALDI TOF/TOF mass spectrometry, and X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, MALDI TOF/TOF mass spectrometry, and X-ray diffraction analysis have been used to establish the structures of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 554.63 . Other properties such as boiling point, melting point, and density are not well-documented in the literature.Aplicaciones Científicas De Investigación
Anthraquinones and Derivatives in Marine-Derived Fungi
Anthraquinones and Derivatives from Marine-Derived Fungi : Marine microorganisms, including fungi, have been identified as significant sources of anthraquinones and their derivatives. These compounds are of interest for their structural diversity and potential as therapeutic drugs or additives due to their biological activities. The review by Fouillaud et al. (2016) highlights the chemical diversity of anthraquinones produced by marine fungi and discusses their biological activities, which may include antibacterial and anticancer properties, among others Fouillaud et al., 2016.
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)
Oxygenated Polycyclic Aromatic Hydrocarbons in Food : Xin Ma and Shimin Wu (2022) reviewed the physical-chemical properties, toxicity, occurrence, and potential sources of OPAHs in food. The study provides insights into the relevance of these compounds, including anthraquinones, for public health and food safety Xin Ma & Shimin Wu, 2022.
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines in Therapeutics : Singh and Shah (2017) covered the therapeutic activities of tetrahydroisoquinoline derivatives, highlighting their potential in treating various conditions, including cancer and central nervous system disorders. This review indicates the importance of structural analogs in drug discovery and the potential for various therapeutic applications Singh & Shah, 2017.
Fischer Synthesis of Indoles
Fischer Synthesis of Indoles : The Fischer synthesis process for indoles, involving arylhydrazones, has been reviewed, showing the versatility of such chemical transformations in synthesizing complex molecules, potentially including derivatives of the mentioned compound. These syntheses are crucial for developing novel compounds with various applications Fusco & Sannicolo, 1978.
Pharmacological Importance of Isoquinoline Derivatives
Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives : Danao et al. (2021) discussed the biological potentials of isoquinoline and its derivatives, emphasizing their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This review underlines the chemical's significance in modern therapeutics Danao et al., 2021.
Propiedades
IUPAC Name |
7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h11-20H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHJESZTNVQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9CCCCC9)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Di(cyclohexyl)-anthra2,1,9-def:6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



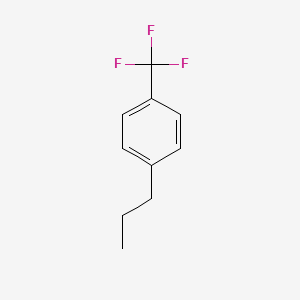
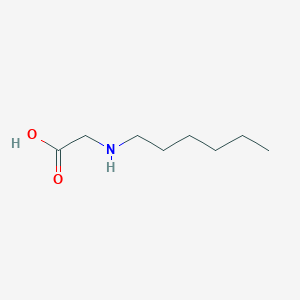
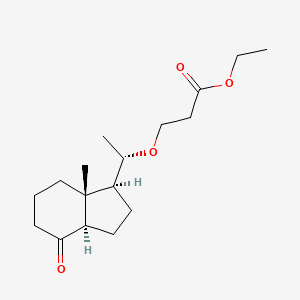
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
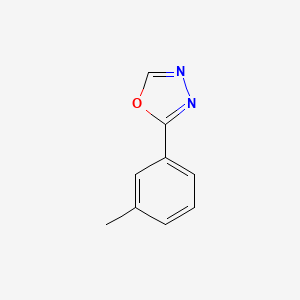
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
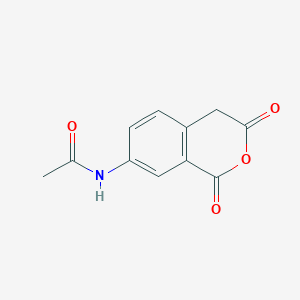
![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)

